4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline
CAS No.:
Cat. No.: VC15833270
Molecular Formula: C13H10ClN3O
Molecular Weight: 259.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10ClN3O |
|---|---|
| Molecular Weight | 259.69 g/mol |
| IUPAC Name | 4-[(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)methyl]aniline |
| Standard InChI | InChI=1S/C13H10ClN3O/c14-9-6-11-13(16-7-9)18-12(17-11)5-8-1-3-10(15)4-2-8/h1-4,6-7H,5,15H2 |
| Standard InChI Key | OAROSPRYTAJVJQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CC2=NC3=C(O2)N=CC(=C3)Cl)N |
Introduction
Chemical Structure and Molecular Properties
4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline (molecular formula: C₁₃H₁₀ClN₃O; molecular weight: 259.69 g/mol) features a fused oxazolo[5,4-b]pyridine core substituted with a chlorine atom at position 6, linked via a methylene bridge to an aniline group . The oxazole ring (a five-membered heterocycle with oxygen and nitrogen) is annulated to the pyridine ring at positions 5 and 4-b, creating a planar bicyclic system. The aniline moiety introduces primary amine functionality, enabling participation in electrophilic aromatic substitution and coordination chemistry.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | Oxazolo[5,4-b]pyridine fused ring system |
| Substituents | Chlorine (C6), methylene-aniline (C2) |
| Functional Groups | Aromatic amine (-NH₂), chloro (Cl-), oxazole (O/N heterocycle) |
| Planarity | Predominantly planar due to conjugated π-system |
X-ray crystallography of analogous compounds, such as triazolo-furopyridines, confirms planar arrangements stabilized by π-π stacking and hydrogen bonding . The chlorine atom enhances lipophilicity (logP ≈ 2.8), potentially improving membrane permeability .
Synthesis and Optimization Strategies
Condensation-Based Approaches
A primary synthesis route involves condensation between 6-chloro-2-pyridinecarboxaldehyde and 4-aminobenzyl alcohol under acidic conditions. This one-pot method proceeds via imine formation followed by cyclodehydration to construct the oxazole ring. Yields typically range from 45–60%, with purity dependent on recrystallization solvents (e.g., methanol/dichloromethane mixtures) .
Multi-Step Functionalization
Alternative pathways employ sequential modifications:
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Pyridine Functionalization: Introduce chlorine via electrophilic substitution using Cl₂/FeCl₃ on 2-methyloxazolo[5,4-b]pyridine .
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Methylene Bridge Installation: Ullmann coupling between 6-chlorooxazolo[5,4-b]pyridine and 4-iodoaniline in the presence of CuI/1,10-phenanthroline .
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Reductive Amination: React 6-chlorooxazolo[5,4-b]pyridine-2-carbaldehyde with aniline using NaBH₄ as a reducing agent.
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Condensation | 58 | 95 | Single-step, scalable |
| Ullmann Coupling | 72 | 98 | High regioselectivity |
| Reductive Amination | 65 | 92 | Mild conditions, minimal byproducts |
Post-synthetic modifications, such as diazotization or palladium-catalyzed cross-couplings, enable further diversification . For example, Suzuki-Miyaura reactions with arylboronic acids introduce biaryl motifs at the aniline para-position .
Chemical Reactivity and Derivative Formation
The compound exhibits dual reactivity:
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Aniline Group: Undergoes electrophilic substitution (e.g., nitration, sulfonation) at the ortho/para positions. Acetylation with acetic anhydride yields the corresponding acetamide (melting point: 167–169°C).
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Oxazolo-Pyridine Core: Participates in nucleophilic aromatic substitution at C6 (Cl displacement) with amines or alkoxides . Pd-catalyzed C-H activation at C4 allows arylation or alkylation .
Notable Derivatives:
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4-((6-Methoxyoxazolo[5,4-b]pyridin-2-yl)methyl)aniline: Synthesized via Cl → OMe substitution using NaOMe/MeOH (82% yield) .
-
Schiff Base Complexes: Condensation with aldehydes forms imine-linked coordination compounds, such as [Cu(C₁₃H₉ClN₃O)₂]Cl₂, characterized by ESR and cyclic voltammetry.
| Compound | Target | IC₅₀/EC₅₀ | Mechanism |
|---|---|---|---|
| 6-Chlorooxazolo[4,5-c]pyridine | DNA gyrase | 2.1 μM | Topoisomerase II inhibition |
| 4-(Oxazol-2-yl)aniline | β-Lactamase | 15 μM | Enzyme active site binding |
| Triazolo-furopyridine | COX-2 | 10 μM | Arachidonic acid pathway blockade |
The chloro substituent’s electron-withdrawing effect enhances binding to hydrophobic enzyme pockets, as demonstrated in molecular docking studies .
Applications in Drug Development and Material Science
Medicinal Chemistry
This scaffold serves as a precursor for kinase inhibitors, particularly targeting Bcr-Abl and PDGFRα implicated in chronic myeloid leukemia . Nilotinib derivatives featuring oxazolo-pyridine motifs exhibit 30-fold greater potency than imatinib in resistant cell lines .
Coordination Polymers
Reaction with Zn(NO₃)₂ yields luminescent metal-organic frameworks (MOFs) with quantum yields up to 37%, applicable in OLEDs.
Comparison with Structural Analogues
Table 4: Structural and Functional Comparisons
| Compound | Core Structure | Bioactivity | Key Difference |
|---|---|---|---|
| 3-Chloro-4-(oxazol-2-yl)aniline | Oxazole-aniline | Antifungal (C. albicans) | Lacks pyridine fusion |
| 6-Chloropyridin-3-amine | Pyridine | Herbicidal | No oxazole ring |
| Imatinib | Benzamide-pyrimidine | Antileukemic | Larger macrocyclic structure |
The fused oxazolo-pyridine system in 4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline confers enhanced metabolic stability compared to simpler aniline derivatives .
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